molecular formula C12H10N4 B1343942 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile CAS No. 874338-92-8

3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile

Cat. No.: B1343942
CAS No.: 874338-92-8
M. Wt: 210.23 g/mol
InChI Key: JFQPJXJTVICMEL-UHFFFAOYSA-N
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Description

3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile is a chemical compound with the molecular formula C12H10N4. It is characterized by the presence of a benzonitrile group attached to a pyridazine ring, which is further substituted with an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile typically involves the reaction of 3-cyanobenzyl chloride with 6-amino-3-pyridazinecarboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

Mechanism of Action

The mechanism of action of 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. The amino group and the pyridazine ring are likely involved in binding interactions with these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity or blocking of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile is unique due to the combination of the benzonitrile and pyridazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for the development of new drugs and materials with specific desired characteristics .

Properties

IUPAC Name

3-[(6-aminopyridazin-3-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-8-10-3-1-2-9(6-10)7-11-4-5-12(14)16-15-11/h1-6H,7H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQPJXJTVICMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647532
Record name 3-[(6-Aminopyridazin-3-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874338-92-8
Record name 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874338-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(6-Aminopyridazin-3-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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